3'-Azido-2',3'-dideoxy-5-bromouridine
3'-Azido-2',3'-dideoxy-5-bromouridine
Brand Name:
Vulcanchem
CAS No.:
105784-82-5
VCID:
VC20795651
InChI:
InChI=1S/C9H10BrN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1
SMILES:
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-]
Molecular Formula:
C9H10BrN5O4
Molecular Weight:
332.11 g/mol
3'-Azido-2',3'-dideoxy-5-bromouridine
CAS No.: 105784-82-5
Cat. No.: VC20795651
Molecular Formula: C9H10BrN5O4
Molecular Weight: 332.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105784-82-5 |
|---|---|
| Molecular Formula | C9H10BrN5O4 |
| Molecular Weight | 332.11 g/mol |
| IUPAC Name | 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H10BrN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1 |
| Standard InChI Key | VKYMRXNXDPKKRV-RRKCRQDMSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] |
| SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] |
| Canonical SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator